Ceftezole
Übersicht
Beschreibung
Ceftezole, also known as ceftezol, is a semisynthetic first-generation cephalosporin antibiotic . It is used to treat a variety of bacterial infections by inhibiting the synthesis of the bacterial cell wall .
Synthesis Analysis
Ceftezole sodium has been studied for its de-agglomeration process under ultrasound irradiation . The study revealed that ultrasound could efficiently inhibit agglomeration . Another study synthesized a prodrug of Ceftezole, CFZ-ET, by esterification of Ceftezole (CFZ) to improve the oral bioavailability of CFZ .Molecular Structure Analysis
The molecular formula of Ceftezole is C13H12N8O4S3 . It has a molecular weight of 440.5 g/mol . The IUPAC name for Ceftezole is (6R,7R)-8-oxo-7-[[2-(1H-tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .Chemical Reactions Analysis
A study investigated the crystallization and de-agglomeration process of ceftezole sodium agglomerates under ultrasound irradiation . The results revealed that ultrasound could efficiently inhibit agglomeration .Physical And Chemical Properties Analysis
Ceftezole has a molecular weight of 440.5 g/mol . The molecular formula of Ceftezole is C13H12N8O4S3 .Wissenschaftliche Forschungsanwendungen
Application 1: Anti-Diabetic Activity
- Specific Scientific Field : Molecular Medicine
- Summary of the Application : Ceftezole, a cephem antibiotic, has been found to exhibit potent α-glucosidase inhibitory activity, which is significant in the treatment of diabetes .
- Methods of Application or Experimental Procedures : The research involved using a high throughput-compatible assay to screen for potential α-glucosidase inhibitors. In in vitro α-glucosidase assays, ceftezole was shown to be a reversible, non-competitive inhibitor of yeast α-glucosidase . An in vivo streptozotocin-induced mouse model was also used to confirm the effects of ceftezole .
- Results or Outcomes : The research found that blood glucose levels decreased by 30% 20 min after ceftezole treatment (10 mg/kg/day). Expression levels of glycogen synthase kinase-3, peroxisome proliferator-activated receptor-γ, and uncoupling protein-3 mRNA were also slightly decreased compared to controls following ceftezole treatment .
Application 2: Pediatric Pharmacovigilance
- Specific Scientific Field : Pharmacovigilance
- Summary of the Application : Ceftezole, along with other cephalosporins, has been studied for its safety in pediatric patients . Adverse drug reactions (ADRs) of cephalosporins can be a public health problem that deserves attention .
- Methods of Application or Experimental Procedures : ADR reports collected by the Hubei Adverse Drug Reaction Monitoring Center from 2014 to 2019 were analysed . The safety of Cephalosporins was described by descriptive analysis and three signal mining methods .
- Results or Outcomes : The findings indicated that the age groups of 0–1 and 2–3 years had the highest rates of reporting ADRs . Among the 37 cephalosporins, the severe ADRs of ceftezole, ceftazidime, cefoperazone/sulbactam, cefotaxime, ceftriaxone were reported more and the proportion of severe ADRs was higher .
Application 3: Antibacterial Activity
- Specific Scientific Field : Microbiology
- Summary of the Application : Ceftezole is a broad-spectrum antibiotic, with almost identical antimicrobial activity against pathogenic organisms isolated from patients .
- Methods of Application or Experimental Procedures : The research involved comparing Ceftezole with other cephalosporin antibiotics like cefazolin, cephaloridine, and cephalothin .
- Results or Outcomes : The data obtained indicate that Ceftezole is a broad-spectrum antibiotic .
Application 4: Interaction with Antihemophilic Factor
- Specific Scientific Field : Pharmacology
- Summary of the Application : Ceftezole may interact with the antihemophilic factor (recombinant), PEGylated . This interaction could potentially affect the excretion rate of the antihemophilic factor, resulting in a higher serum level .
- Methods of Application or Experimental Procedures : This information is based on drug interaction data and does not involve a specific experimental procedure .
- Results or Outcomes : The interaction between Ceftezole and the antihemophilic factor could potentially lead to changes in the pharmacokinetics of the antihemophilic factor .
Application 5: Interaction with Antipyrine
- Specific Scientific Field : Pharmacology
- Summary of the Application : Ceftezole may interact with Antipyrine . This interaction could potentially increase the risk or severity of nephrotoxicity when Antipyrine is combined with Ceftezole .
- Methods of Application or Experimental Procedures : This information is based on drug interaction data and does not involve a specific experimental procedure .
- Results or Outcomes : The interaction between Ceftezole and Antipyrine could potentially lead to an increased risk of kidney damage .
Safety And Hazards
Ceftezole is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Zukünftige Richtungen
The global market size of Ceftezole from 2017 to 2021 and its CAGR from 2017 to 2021 have been described, and its market size is also forecasted to the end of 2027 and its CAGR from 2022 to 2027 . This indicates that there is ongoing research and interest in the development and application of Ceftezole .
Eigenschaften
IUPAC Name |
(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMVCVMFETWNIU-LDYMZIIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41136-22-5 (hydrochloride salt) | |
Record name | Ceftezole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022771 | |
Record name | Ceftezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftezole | |
CAS RN |
26973-24-0 | |
Record name | Ceftezole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26973-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftezole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftezole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ceftezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z86SYP11W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.